n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine
Overview
Description
n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine: is an organic compound that belongs to the class of amines. This compound features both chloroethyl and prop-2-en-1-yl groups attached to a central amine nitrogen atom. Such compounds are often of interest in organic synthesis and various industrial applications due to their reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with 2-chloroethyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chloroethyl compounds and the potential formation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation or hydrogenation, to form corresponding alcohols or alkanes.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form amines or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Addition Reactions: Borane (BH3) for hydroboration, hydrogen gas with a palladium catalyst for hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Major Products Formed
Substitution: Formation of substituted amines or alcohols.
Addition: Formation of alcohols or alkanes.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alkanes.
Scientific Research Applications
Chemistry
In organic chemistry, n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine can be used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable building block for various chemical transformations.
Biology and Medicine
This compound may be explored for its potential biological activity. Amines with chloroethyl groups are often investigated for their cytotoxic properties and potential use in cancer treatment. The compound could be a candidate for drug development or as a biochemical probe.
Industry
In industrial applications, this compound might be used in the production of polymers, resins, or as a precursor for other chemical products. Its reactivity can be harnessed in various manufacturing processes.
Mechanism of Action
The mechanism of action of n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine would depend on its specific application. In a biological context, the chloroethyl group could form covalent bonds with nucleophilic sites in biomolecules, leading to cytotoxic effects. The prop-2-en-1-yl group might interact with specific enzymes or receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
n-(2-Chloroethyl)-n-methylamine: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.
n-(2-Chloroethyl)-n-ethylamine: Similar structure but with an ethyl group instead of the prop-2-en-1-yl group.
n-(2-Chloroethyl)-n-(prop-2-en-1-yl)amine: Similar structure but without the second prop-2-en-1-yl group.
Uniqueness
The presence of both chloroethyl and prop-2-en-1-yl groups in n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine provides unique reactivity and potential for diverse chemical transformations. This dual functionality can be advantageous in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
N-(2-chloroethyl)-N-prop-2-enylprop-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGKAEVQWRWBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCl)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002104 | |
Record name | N-(2-Chloroethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81637-44-7 | |
Record name | NSC93246 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chloroethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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